molecular formula C22H17ClFN3O4 B13426561 2-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-4-hydroxy-4-oxobutanoate

2-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-4-hydroxy-4-oxobutanoate

Cat. No.: B13426561
M. Wt: 441.8 g/mol
InChI Key: NMJSRWFRYXQHOF-UHFFFAOYSA-N
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Description

2-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-4-hydroxy-4-oxobutanoate is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are widely used in medicine for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects .

Preparation Methods

The synthesis of 2-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-4-hydroxy-4-oxobutanoate involves multiple steps, including the formation of the imidazo[1,5-a][1,4]benzodiazepine core. This typically involves the use of various reagents and catalysts under controlled conditions. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

2-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-4-hydroxy-4-oxobutanoate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. By binding to the benzodiazepine site on the GABA-A receptor, it enhances the receptor’s affinity for GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the sedative and anxiolytic effects commonly associated with benzodiazepines .

Comparison with Similar Compounds

Similar compounds include other benzodiazepines such as diazepam, alprazolam, and flualprazolam. Compared to these, 2-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-4-hydroxy-4-oxobutanoate has unique structural features that may confer distinct pharmacological properties. For instance, the presence of the imidazo ring and specific substituents like the 2-fluorophenyl group can influence its binding affinity and efficacy at the GABA-A receptor .

Properties

Molecular Formula

C22H17ClFN3O4

Molecular Weight

441.8 g/mol

IUPAC Name

2-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-4-hydroxy-4-oxobutanoate

InChI

InChI=1S/C22H17ClFN3O4/c1-12-26(19(22(30)31)9-20(28)29)11-14-10-25-21(15-4-2-3-5-17(15)24)16-8-13(23)6-7-18(16)27(12)14/h2-8,11,19H,9-10H2,1H3,(H-,28,29,30,31)

InChI Key

NMJSRWFRYXQHOF-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F)C(CC(=O)O)C(=O)[O-]

Origin of Product

United States

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